molecular formula C15H14ClN3 B3007952 N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine CAS No. 630092-43-2

N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B3007952
CAS No.: 630092-43-2
M. Wt: 271.75
InChI Key: JSGLYOKYIVDPAB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a 3-chlorophenyl group attached to the nitrogen atom of the benzodiazole ring, which can influence its chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chloronitrobenzene and subsequent reduction of the nitro group to an amine.

    Ethylation: The final step involves the ethylation of the benzodiazole nitrogen using ethyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups.

    Substitution: The 3-chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of 3-chlorophenyl-1-ethyl-1H-1,3-benzodiazol-2-carboxylic acid.

    Reduction: Formation of 3-chlorophenyl-1-ethyl-1H-1,3-benzodiazol-2-amine from its nitro precursor.

    Substitution: Formation of various substituted benzodiazoles depending on the substituent introduced.

Scientific Research Applications

N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its benzodiazole core, which is common in many drugs.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-1H-1,3-benzodiazol-2-amine
  • N-(3-chlorophenyl)-1-methyl-1H-1,3-benzodiazol-2-amine
  • N-(3-chlorophenyl)-1-propyl-1H-1,3-benzodiazol-2-amine

Comparison: N-(3-chlorophenyl)-1-ethyl-1H-1,3-benzodiazol-2-amine is unique due to its ethyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The presence of the 3-chlorophenyl group also contributes to its distinct chemical reactivity and biological activity compared to other benzodiazole derivatives.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3/c1-2-19-14-9-4-3-8-13(14)18-15(19)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGLYOKYIVDPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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